

# Dermcidin Expression in Eccrine Sweat Glands: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dermcidin*

Cat. No.: *B1150715*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dermcidin** (DCD) is a unique antimicrobial peptide (AMP) constitutively expressed in the eccrine sweat glands of humans.<sup>[1][2][3][4]</sup> Unlike many other AMPs, such as  $\beta$ -defensins and cathelicidins which are typically induced by inflammatory stimuli, DCD is part of the skin's constitutive innate defense system.<sup>[3][5]</sup> Secreted into sweat as a 110-amino acid precursor protein, it undergoes proteolytic processing to generate a variety of biologically active peptides.<sup>[6][7][8][9]</sup> These peptides exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi, playing a crucial role in controlling the skin's microflora and preventing infections.<sup>[6][8][10]</sup> This technical guide provides an in-depth overview of DCD expression, its regulation, quantitative data, and the experimental protocols used in its study.

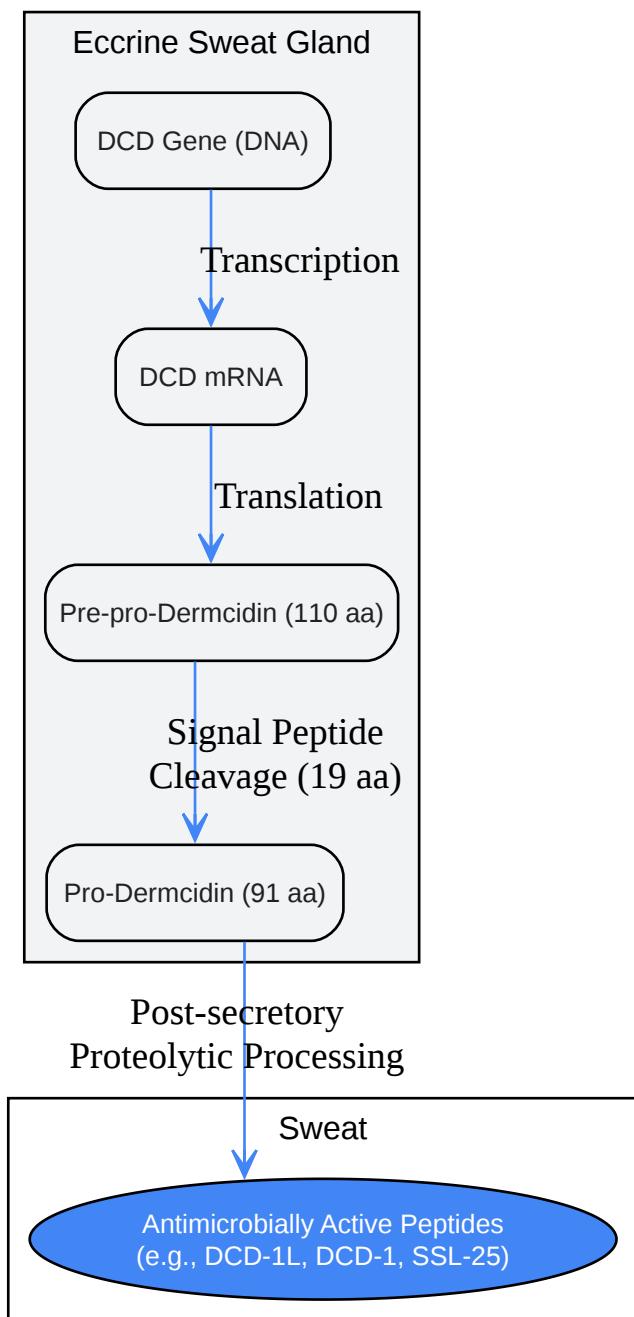
## Data Presentation: Quantitative Analysis of Dermcidin

The concentration of DCD and its derivatives in sweat can vary between individuals and body locations.<sup>[11]</sup> The following tables summarize the quantitative data reported in the literature.

| Peptide                      | Concentration in Sweat               | Body Site         | Analytical Method          | Reference |
|------------------------------|--------------------------------------|-------------------|----------------------------|-----------|
| DCD-derived peptides (total) | ~70 µg/mL (mean)                     | Forehead          | Not specified              | [12]      |
| DCD-1                        | 1 - 20 µg/mL (average 10 µg/mL)      | Face, Neck, Chest | Not specified              | [12]      |
| DCD-1                        | 1 - 10 µg/mL                         | Not specified     | Not specified              | [12]      |
| Dermcidin                    | 1.14 pmol/µg (most abundant protein) | Not specified     | Label-free quantitative MS | [13]      |

Table 1: Concentration of **Dermcidin** Peptides in Human Sweat. This table highlights the significant abundance of DCD in sweat, establishing it as a key component of the skin's antimicrobial barrier.

| Condition                                                                | DCD Expression Level                    | Cell/Tissue Type                                | Key Finding                                                                                                     | Reference |
|--------------------------------------------------------------------------|-----------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Inflammatory Skin Diseases (Atopic Dermatitis, Psoriasis, Lichen Planus) | Not induced in epidermal keratinocytes  | Epidermal Keratinocytes                         | DCD expression is constitutive in sweat glands and not induced by inflammation in the epidermis.                | [3]       |
| Stimulation with TPA, TNF- $\alpha$ , LPS, H2O2                          | Not detected (mRNA)                     | Primary Keratinocytes, Fibroblasts, Melanocytes | DCD expression is not induced by common inflammatory or stress stimuli in these skin cells.                     | [3]       |
| Atopic Dermatitis                                                        | Reduced amount of DCD peptides in sweat | Eccrine Sweat                                   | Reduced DCD levels may contribute to increased susceptibility to skin infections in atopic dermatitis patients. | [6][12]   |


Table 2: **Dermcidin** Expression under Various Conditions. This table underscores the constitutive nature of DCD expression in eccrine sweat glands, distinguishing it from inducible antimicrobial peptides.

## Molecular Biology and Processing

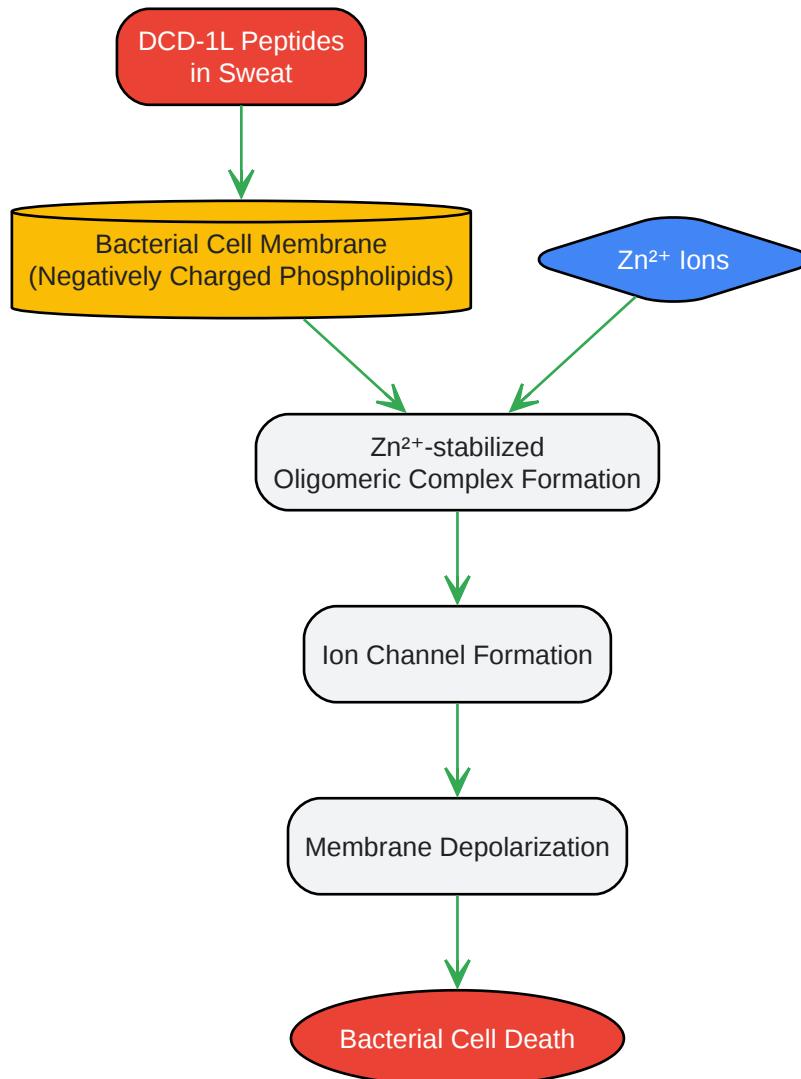
**Dermcidin** is encoded by the DCD gene, which is comprised of 5 exons and 4 introns.[9][14] The initial transcript is translated into a 110-amino acid precursor protein.[7][9] This precursor contains a 19-amino acid N-terminal signal peptide that is cleaved off, followed by further proteolytic processing in sweat to generate various active peptides, including the well-studied anionic DCD-1L (48 amino acids) and DCD-1 (47 amino acids).[6][8][9][10]

## Dermcidin Precursor Processing Pathway

The following diagram illustrates the proteolytic processing of the DCD precursor protein.



[Click to download full resolution via product page](#)


Caption: Proteolytic processing of the **Dermcidin** precursor protein.

## Mode of Action

The antimicrobial activity of DCD-derived peptides, such as the anionic DCD-1L, involves the formation of ion channels in bacterial membranes. This process is dependent on the presence of zinc ions ( $Zn^{2+}$ ), which stabilize the oligomeric peptide complexes within the membrane.<sup>[2]</sup> <sup>[15]</sup> This leads to membrane depolarization and ultimately bacterial cell death.<sup>[2]</sup> Unlike some other AMPs, DCD peptides do not appear to cause significant membrane permeabilization or pore formation in the classical sense.<sup>[1]</sup><sup>[4]</sup>

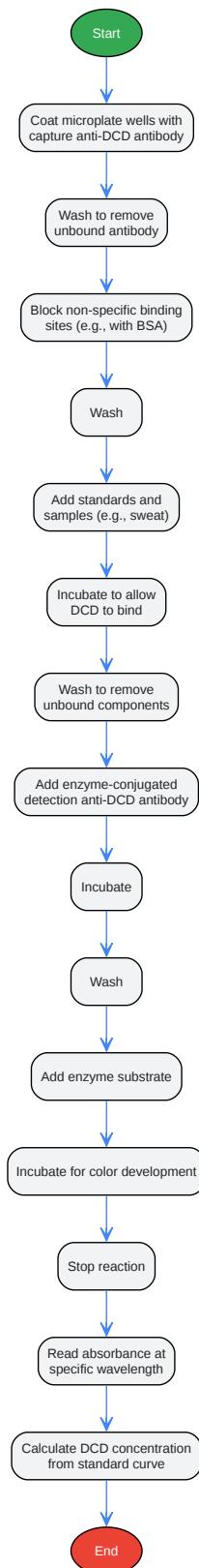
## Proposed Mechanism of DCD-1L Action

The following diagram illustrates the proposed mechanism of action for the DCD-1L peptide.



[Click to download full resolution via product page](#)

Caption: Zn<sup>2+</sup>-dependent ion channel formation by DCD-1L in bacterial membranes.


## Experimental Protocols

### Quantification of Dermcidin by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying DCD levels in biological samples like sweat and cell culture supernatants.

**Principle:** This assay uses a specific antibody to capture DCD from the sample, followed by a detection antibody conjugated to an enzyme. The enzyme converts a substrate into a measurable signal, which is proportional to the amount of DCD present.

**Workflow:**



[Click to download full resolution via product page](#)

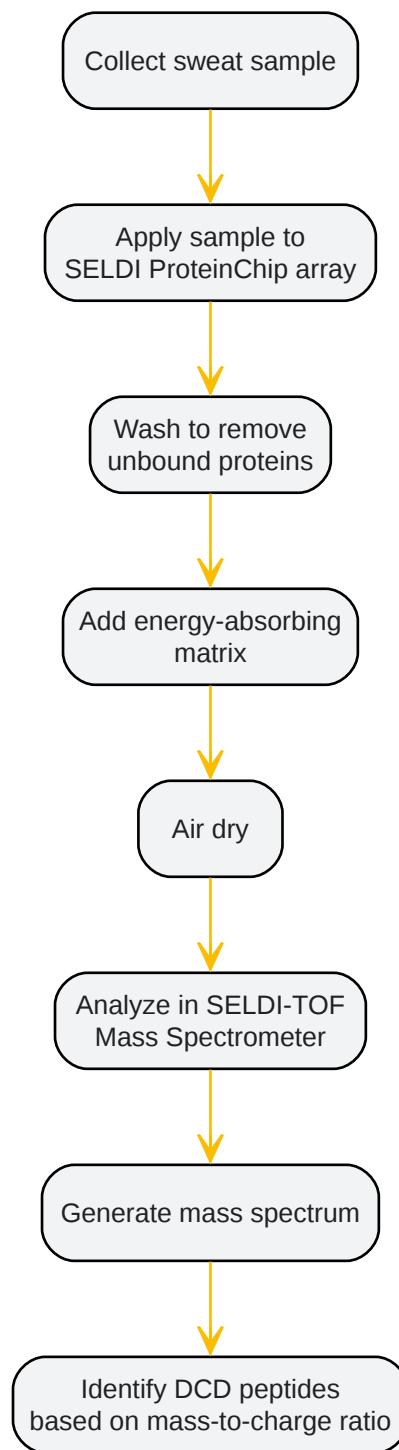
Caption: General workflow for a sandwich ELISA to quantify **Dermcidin**.

## Analysis of DCD mRNA Expression by Real-Time RT-PCR

Real-time reverse transcription polymerase chain reaction (RT-PCR) is used to detect and quantify DCD mRNA levels, providing insights into gene expression.[11]

**Principle:** RNA is first reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using DCD-specific primers and a fluorescent probe or dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA.

**Methodology:**


- **RNA Isolation:** Extract total RNA from eccrine sweat gland tissue or cultured cells.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme.
- **Real-Time PCR:** Perform real-time PCR using DCD-specific primers and a fluorescent dye (e.g., SYBR Green) or a specific probe.
- **Data Analysis:** Determine the cycle threshold (Ct) values and calculate the relative expression of DCD mRNA, often normalized to a housekeeping gene.

## Identification of DCD Peptides by Mass Spectrometry

Mass spectrometry (MS), particularly techniques like Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (SELDI-TOF-MS), is a powerful tool for identifying the various proteolytically processed forms of DCD in sweat.[12][16]

**Principle:** Sweat samples are applied to a protein chip with a specific surface chemistry. After washing, a laser desorbs and ionizes the bound peptides. The time it takes for these ions to travel to a detector is measured, which is proportional to their mass-to-charge ratio, allowing for the identification of different DCD-derived peptides.[16]

**Workflow:**



[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Dermcidin** peptides using SELDI-TOF-MS.

## Immunohistochemistry for DCD Localization

Immunohistochemistry (IHC) is used to visualize the location of DCD protein within skin tissue sections.

**Principle:** A primary antibody specific to DCD binds to the protein in the tissue. A secondary antibody, which is conjugated to an enzyme or fluorophore, then binds to the primary antibody. This allows for the visualization of DCD expression in specific cellular structures, such as the secretory coils of eccrine sweat glands.[\[3\]](#)

**Methodology:**

- **Tissue Preparation:** Fix, embed, and section the skin tissue.
- **Antigen Retrieval:** Unmask the antigenic sites.
- **Blocking:** Block non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate with a polyclonal or monoclonal anti-DCD antibody.
- **Secondary Antibody Incubation:** Incubate with a labeled secondary antibody.
- **Detection:** Use a chromogenic substrate or fluorescence microscopy to visualize the signal.
- **Counterstaining and Mounting:** Counterstain the nuclei and mount the slide for microscopy.

## Conclusion

**Dermcidin** is a vital component of the innate immune system of the skin, with its constitutive expression in eccrine sweat glands providing a constant first line of defense against microbial colonization and infection. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of dermatology, immunology, and drug development. A thorough understanding of DCD's biology and the methods to study it are essential for exploring its therapeutic potential and its role in various skin pathologies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dermcidin-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The secrets of dermcidin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dermcidin is constitutively produced by eccrine sweat glands and is not induced in epidermal cells under inflammatory skin conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermcidin-derived peptides show a different mode of action than the cathelicidin LL-37 against *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. The Multiple Facets of Dermcidin in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Highly abundant defense proteins in human sweat as revealed by targeted proteomics and label free quantification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Detection of dermcidin-derived peptides in sweat by ProteinChip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dermcidin Expression in Eccrine Sweat Glands: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1150715#dermcidin-expression-in-eccrine-sweat-glands>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)